molecular formula C20H21N3O3 B14279897 2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione CAS No. 138175-03-8

2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14279897
CAS No.: 138175-03-8
M. Wt: 351.4 g/mol
InChI Key: OJFHYEUWODTULH-UHFFFAOYSA-N
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Description

2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds, and an isoindole-dione moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-phenylpiperazine with an appropriate isoindole-dione precursor. One common method involves the nucleophilic substitution reaction where 4-phenylpiperazine reacts with a halogenated isoindole-dione under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the piperazine ring or the isoindole-dione moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The isoindole-dione moiety may contribute to the compound’s binding affinity and specificity .

Properties

CAS No.

138175-03-8

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-(4-phenylpiperazin-1-yl)ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C20H21N3O3/c24-19-17-8-4-5-9-18(17)20(25)23(19)26-15-14-21-10-12-22(13-11-21)16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

OJFHYEUWODTULH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCON2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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